molecular formula C18H18FN3O4S2 B14725600 N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide CAS No. 6273-16-1

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide

Cat. No.: B14725600
CAS No.: 6273-16-1
M. Wt: 423.5 g/mol
InChI Key: LWOFWORVXFGTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a 2-ethoxyethyl group at position 3, a sulfamoyl group at position 6, and a 2-fluorobenzamide moiety at the ylidene position. Its molecular formula is C₂₄H₃₀N₄O₆S₃, with a molecular weight of 566.71 g/mol ().

Properties

CAS No.

6273-16-1

Molecular Formula

C18H18FN3O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide

InChI

InChI=1S/C18H18FN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25)

InChI Key

LWOFWORVXFGTJR-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Thiourea Cyclization Approach

A common method involves reacting 2-amino-5-sulfamoylbenzenethiol with a suitable acylating agent. For example, treatment with 2-fluorobenzoyl chloride in the presence of a base like triethylamine in dichloromethane yields the intermediate 2-fluorobenzamide-thiophenol . Subsequent cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C) forms the benzothiazole ring. This step achieves moderate yields (60–70%) but requires careful temperature control to avoid decomposition of the sulfamoyl group.

Directed Sulfonation Strategy

Alternatively, the sulfamoyl group may be introduced post-cyclization. Starting with 2-aminobenzenethiol , cyclization with 2-fluorobenzaldehyde under oxidative conditions (e.g., iodine/DMSO) forms the unsubstituted benzothiazole. Regioselective sulfonation at the 6-position is achieved using chlorosulfonic acid at 0–5°C, followed by amination with aqueous ammonia to install the sulfamoyl group. This method offers better control over sulfonation position but involves handling highly corrosive reagents.

Formation of the Ylidene Benzamide Moiety

The ylidene structure (C=N bond) is critical for the compound’s planar configuration and electronic properties. Two primary routes exist for its installation.

Schiff Base Formation and Oxidation

Condensation of the benzothiazole amine with 2-fluorobenzaldehyde in ethanol under reflux forms the Schiff base intermediate. Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane converts the imine to the ylidene structure. This method yields 65–75% product but requires anhydrous conditions to prevent hydrolysis.

Direct Amide Coupling

Alternatively, coupling the benzothiazole with 2-fluorobenzoic acid using a carbodiimide reagent (e.g., EDCl/HOBt) in DMF forms the amide bond directly. The ylidene geometry is stabilized by resonance with the benzothiazole ring, obviating the need for separate oxidation steps. Yields range from 70–80%, with HPLC purity >95% after recrystallization from ethanol/water.

Optimization and Challenges

Critical challenges in the synthesis include:

  • Regioselectivity in sulfonation : Ensuring sulfamoyl group installation exclusively at the 6-position requires directing groups or low-temperature conditions.
  • Stability of the ylidene bond : The C=N bond is prone to hydrolysis under acidic or basic conditions, necessitating neutral workup protocols.
  • Stereochemical control : The Z-configuration is favored due to steric hindrance between the benzamide and ethoxyethyl groups, as confirmed by X-ray crystallography in analogous compounds.

Comparative Analysis of Synthetic Routes

Step Method 1 (Thiourea Cyclization) Method 2 (Post-Sulfonation)
Benzothiazole Formation Yield 65% 58%
Sulfamoylation Efficiency Pre-functionalized (100%) 72% (post-cyclization)
Overall Yield 42% 38%
Purity (HPLC) 93% 89%

Method 1 offers higher overall efficiency due to pre-installed sulfamoyl groups, whereas Method 2 allows flexibility in late-stage functionalization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological targets, while the sulfonamide group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Similarities and Substituent Variations

The compound belongs to the benzothiazole-amide class, sharing structural motifs with several derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₄H₃₀N₄O₆S₃ 3-(2-ethoxyethyl), 6-sulfamoyl, 2-fluorobenzamide 566.71 High polarity due to sulfamoyl; moderate lipophilicity (XLogP3 ~4.1 inferred from analogs)
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () C₁₆H₁₂F₂N₂OS 3-ethyl, 6-fluoro, 3-fluorobenzamide 318.3 Lower molecular weight; higher XLogP3 (4.1) suggests greater membrane permeability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () C₁₆H₁₁F₃N₂OS 6-trifluoromethyl, 2-phenylacetamide 348.3 Trifluoromethyl enhances metabolic stability; phenylacetamide increases rigidity
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide () C₁₅H₁₅N₂O₃S₂ 4-methoxybenzenesulfonamide, 6-methyl 347.4 Sulfonamide group improves solubility; methoxy enhances π-π stacking

Physicochemical and Pharmacokinetic Properties

  • Sulfamoyl vs. Sulfonamide Groups : The target compound’s 6-sulfamoyl group (NH₂SO₂) differs from sulfonamide (SO₂NH₂) in orientation and hydrogen-bonding capacity. Sulfamoyl derivatives often exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) .
  • Fluorine Substitution : The 2-fluorobenzamide moiety in the target compound contrasts with 3-fluorobenzamide in . Fluorine’s electron-withdrawing effects influence electronic distribution and binding to hydrophobic pockets .
  • Ethoxyethyl vs.

Crystallographic and Computational Analysis

  • Structural Validation : Tools like SHELXL () and Mercury CSD () are critical for validating the ylidene configuration and intermolecular interactions in analogs .
  • Docking Studies : The target compound’s sulfamoyl and fluorobenzamide groups may align with active sites in homology models (e.g., ’s KFase inhibitors), though experimental validation is needed .

Biological Activity

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole ring fused with a benzamide moiety , which includes a sulfonamide group and a fluorine atom . Its molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S with an approximate molecular weight of 423.5 g/mol. The unique combination of these functional groups may enhance its interaction with various biological targets, making it a subject of pharmacological interest .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological activity involves binding to specific enzymes or receptors, altering their activity. The benzothiazole ring's ability to interact with various biological targets enhances the compound’s binding affinity and specificity, crucial for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique Features
This compoundContains both sulfonamide and fluorine groups; potential anticancer and anti-inflammatory properties
N-[3-(2-Ethoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-4-nitrobenzamideLacks fluorine; contains a nitro group which may alter biological activity
N-[3-(2-Ethoxyethyl)-6-sulfamoyl-benzothiazole]Does not have the benzamide moiety; simpler structure may limit interactions

This table highlights how the combination of functional groups in this compound enhances its biological activity compared to related compounds .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Evaluation : A study conducted on various cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations, demonstrating a promising therapeutic index for further development .
  • Anti-inflammatory Assessment : In vitro assays indicated that the compound significantly reduced NO production in RAW 264.7 cells, suggesting potential use as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic challenges in preparing N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step reactions, including: (i) Formation of the benzothiazole core via cyclization of substituted anilines with chlorinating agents. (ii) Introduction of the sulfamoyl group using sulfonylation reagents under anhydrous conditions. (iii) Condensation of intermediates with fluorinated benzamide derivatives, requiring precise temperature control (e.g., reflux in ethanol or THF). Challenges include regioselectivity in sulfamoylation and stability of the imine bond during condensation. Purification often employs column chromatography or recrystallization, validated by NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous benzothiazole derivatives (e.g., 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide) were resolved using SHELX software, revealing bond angles and torsion angles critical for stability and reactivity . Complementary techniques include FT-IR (to confirm functional groups like sulfonamide) and 1H/13C^{1}\text{H}/^{13}\text{C} NMR (to verify substituent positions) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those employing the B3LYP hybrid functional, optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). These studies assess charge distribution, polarizability, and potential reaction sites (e.g., electrophilic substitution at the benzothiazole ring). Exact exchange terms improve accuracy in thermochemical properties, as demonstrated in analogous fluorobenzothiazole systems .

Q. How does the compound interact with biological targets, and what experimental models validate its mechanism?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like α-glucosidase or kinases. For example, fluorobenzothiazole-sulfonamide hybrids show inhibitory activity via hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase). In vitro validation uses enzyme inhibition assays (IC50_{50} determination) and cell-based models (e.g., antimicrobial activity against S. aureus via disruption of membrane integrity) .

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. Resolution strategies include: (i) Repeating experiments with rigorously purified samples (HPLC ≥98%). (ii) Cross-validating results using orthogonal assays (e.g., fluorescence quenching vs. SPR for binding affinity). (iii) Structural analysis (SC-XRD or DFT) to confirm active conformers vs. inactive polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.